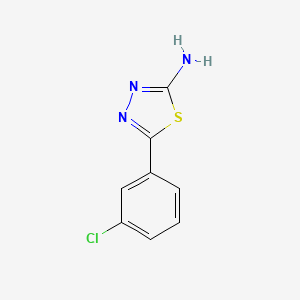
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This compound is structurally related to various derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of reagents such as phosphorus oxychloride (POCl3). For instance, the ibuprofen derivative of thiadiazole was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in phosphorus oxychloride . These methods highlight the versatility of thiadiazole chemistry in generating a wide array of compounds with potential biological activity.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was reported, showing that it crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . The detailed analysis of bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, has been performed using density functional theory (DFT) calculations, which have shown good agreement with experimental data .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, forming complexes with different metals, as seen in the synthesis of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . The reactivity of these compounds is influenced by the presence of the thiadiazole ring, which can act as a coordinating site for metal ions, leading to the formation of complexes with distinct chemical and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups can affect the compound's polarity, hydrogen bonding capacity, and electronic properties. For instance, the NBO analysis of the ibuprofen-thiadiazole hybrid compound suggested strong resonance interactions and polarization due to the movement of π-electron clouds . Additionally, the vibrational analysis using FT-IR and FT-Raman spectroscopy provided insights into the bonding characteristics within the thiadiazole ring . The study of these properties is essential for understanding the behavior of these compounds in biological systems and for their potential applications in material science.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Properties
Crystal and Molecular Structure Analysis 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine has been characterized through various spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group, and the unit cell parameters were meticulously determined. Density functional theory (DFT) was used to calculate the structural geometry, electronic properties, and molecular electrostatic potential map. Notably, the compound demonstrated a significant first-order hyperpolarizability, indicating potential applications as Nonlinear Optical (NLO) material (Kerru et al., 2019).
Application in Synthesis of Derivatives and Potential Biological Activity
Insecticidal Activity The compound served as a precursor in the synthesis of novel 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives. These derivatives were synthesized under solvent-free conditions and showed remarkable insecticidal activity against cotton leafworm (Ismail et al., 2021).
Corrosion Inhibition
Inhibition Performance on Metal Surfaces Some derivatives of 1,3,4-thiadiazole, including this compound, have been studied for their corrosion inhibition performances on iron surfaces. Quantum chemical parameters and molecular dynamics simulations were utilized to understand the interaction between the metal surface and the inhibitors. This study highlighted the potential of these compounds as corrosion inhibitors (Kaya et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYRGXPTAPRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70057-67-9 |
Source


|
| Record name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

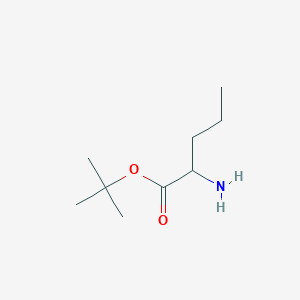
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
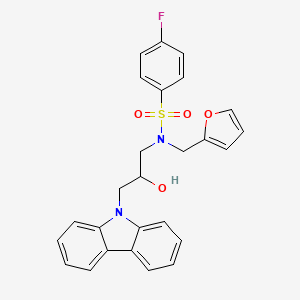
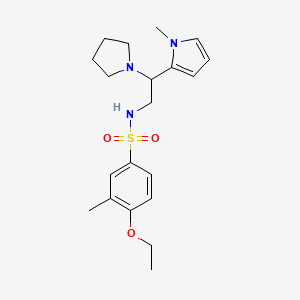

![(3-Bromo-4-fluorophenyl)-[(4-methyl-1,3-thiazol-2-yl)methyl]cyanamide](/img/structure/B2504577.png)
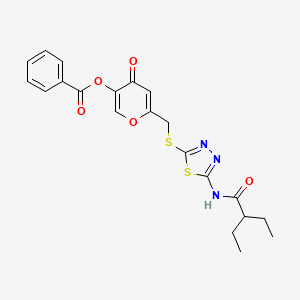
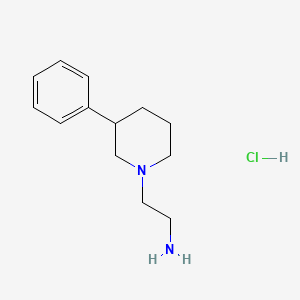
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)